molecular formula C6H12O3 B072477 6-Hydroxyhexanoic acid CAS No. 1191-25-9

6-Hydroxyhexanoic acid

Cat. No.: B072477
CAS No.: 1191-25-9
M. Wt: 132.16 g/mol
InChI Key: IWHLYPDWHHPVAA-UHFFFAOYSA-N
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Description

6-Hydroxyhexanoic acid is an organic compound with the chemical formula C6H12O3. It is a hydroxy fatty acid containing both a hydroxyl group (-OH) and a carboxyl group (-COOH). This compound is of significant interest due to its applications in polymer chemistry and its role as an intermediate in various chemical processes.

Biochemical Analysis

Biochemical Properties

6-Hydroxyhexanoic acid is involved in several biochemical reactions. It is identified as the immediate product of hexanoate w-hydroxylation by whole cells and is further oxidized into adipic acid . It interacts with various enzymes and proteins, including those involved in the w-oxidative pathway .

Cellular Effects

The administration of this compound has been found to have significant effects on cellular processes. In mice fed a high-fat diet, treatment with this compound significantly reduced weight gain, largely attributed to a decrease in fat mass . It also improved obesity-associated glucose intolerance and insulin resistance . At the cellular level, treatment of this compound ameliorated aberrant inflammatory and metabolic transcriptomic signatures in white adipose tissue .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to suppress adipocyte-proinflammatory cytokine production and lipolysis, the latter through Gαi-mediated signaling . This indicates that this compound can interact with biomolecules and influence gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a murine model of obesity, it was found that this compound mediated improvement of diet-mediated adiposity, insulin resistance, and inflammation

Metabolic Pathways

This compound is involved in the w-oxidative pathway, which leads to the production of adipic acid . This pathway involves various enzymes and cofactors, and it is the exclusive pathway for the degradation of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 6-Hydroxyhexanoic acid involves a multi-enzyme cascade reaction. This process uses whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase for internal cofactor regeneration. The product inhibition caused by ε-caprolactone is overcome by using lipase CAL-B for in situ conversion into this compound. This method achieves a product titre of over 20 g/L with an isolated yield of 81% .

Industrial Production Methods

A sustainable synthetic route for biobased this compound involves the oxidation of 1,6-hexanediol using Gluconobacter oxydans. This process selectively produces this compound at pH 6-7, which can then be converted to ε-caprolactone by catalytic cyclization .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Polymerization: Catalysts like tin(II) octoate are used for the polymerization process.

Major Products

Scientific Research Applications

6-Hydroxyhexanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    6-Aminocaproic Acid: Another bifunctional compound used in polymer synthesis.

    1,6-Hexanediol: A diol used in the production of polyurethanes and other polymers.

    1,6-Hexanediamine: Used in the production of nylon-6,6.

Uniqueness

6-Hydroxyhexanoic acid is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions. Its role as an intermediate in the production of biodegradable polymers and its sustainable production methods further distinguish it from other similar compounds .

Properties

IUPAC Name

6-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHLYPDWHHPVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28158-18-1
Record name ε-Hydroxycaproic acid polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28158-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID00152316
Record name 6-Hydroxyhexanoic acid
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Hydroxyhexanoic acid
Source Human Metabolome Database (HMDB)
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CAS No.

1191-25-9
Record name 6-Hydroxyhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 6-Hydroxyhexanoic acid
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Record name 6-Hydroxyhexanoic acid
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Record name 6-Hydroxycaproic acid
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Record name 6-HYDROXYHEXANOIC ACID
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Record name 6-Hydroxyhexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The above solid is suspended in 300 ml of dimethylformamide under a nitrogen atmosphere, cooled to 0° C., treated with 35 g (510 mmol) of imidazole, stirred for 15 min at 0° C. and 15 min at ambient temperature, coold to 0° C. and treated with 39 g (260 mmol) of t-butyldimethylsilylchloride. The resulting solution is then allowed to warm to ambient temperature under a nitrogen atmosphere. After 26 hr, the resulting solution is treated with 8 g of sodium hydroxide in 40 ml of water and 40 ml of methanol, with stirring maintained under a nitrogen atmosphere. After 13 hr the suspension is acidified to pH 4 with 500 ml of 1N aqueous hydrogen chloride, then saturated with sodium chloride and extracted with four 300 ml portions of ethyl acetate. The combined ethyl acetate extracts are then washed with four 250 ml portions of 1N aqueous sodium hydroxide. The combined basic extracts are then acidified to pH 4 l with concentrated hydrochloric acid, saturated with brine, and extracted with four 300 ml portions of ethyl acetate. The combined extracts are then washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield 22.6 g of a yellow liquid, 5-carboxypentanol, t-butyldimethylsilyl ether. Chromatography on 800 g of silica gel eluting with ethyl acetate and hexane (1:9) to 1:1) yields 14.8 g (67%) of 5-carboxypentanol, t-butyldimethylsilyl ether, which can be distilled (152° at 0.02 torr) to give a 99% yield of acid as a colorless oil (solidifies in the freezer).
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67%

Synthesis routes and methods II

Procedure details

5.28 Grams (45 mmols) of 6-hydroxyhexanal was charged to a 100 milliliter Schlenk flask and dissolved in 45 milliliters of deionized water by heating to 85-95° C. in a water bath. The resulting solution was charged to the Parr autoclave, placed under 1500 psi O2 and heated to 120° C. Samples were taken every 30 minutes throughout the reaction. After 1.5 hours, reaction conversion was 92% and 6-hydroxycaproic acid was formed in 92% selectivity.
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Synthesis routes and methods III

Procedure details

5.27 Grams (45 mmols) of 6-hydroxyhexanal was charged to a 100 milliliter Schlenk flask and dissolved in 45 milliliters of deionized water by heating to 85-95° C. in a water bath. The resulting solution was charged to the Parr autoclave, placed under 1500 psi air and heated to 120° C. Samples were taken every 30 minutes throughout the reaction. After 1.5 hours, reaction conversion was 89% and 6-hydroxycaproic acid was formed in 91% selectivity.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 6-hydroxyhexanoic acid?

A1: this compound has a molecular formula of C6H12O3 and a molecular weight of 132.16 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound, including 1H and 13C NMR spectroscopy, FTIR spectroscopy, and mass spectrometry. [, , ]

Q3: How is this compound typically produced in industrial settings?

A3: Currently, industrial production of 6HA relies on energy-intensive and multi-step chemical synthesis processes. []

Q4: Are there more sustainable alternatives for this compound production?

A4: Yes, researchers are exploring greener production routes using biocatalysts. For instance, engineered strains of Pseudomonas taiwanensis can convert cyclohexane to 6HA in a single step, offering a more sustainable alternative. [, ]

Q5: What are the key enzymes involved in the biocatalytic production of 6HA from cyclohexane?

A5: The 4-step enzymatic cascade for converting cyclohexane to 6HA in P. taiwanensis involves cyclohexanone monooxygenase, cyclohexanol dehydrogenase, lactone hydrolase, and 6-hydroxyhexanoate dehydrogenase. [, ]

Q6: What is the role of lactonase in the biocatalytic production of 6HA?

A6: Integrating a lactonase into the biocatalytic cascade enables the exclusive formation of 6HA, preventing the accumulation of the intermediate ε-caprolactone. []

Q7: Can other bacteria be used for the biocatalytic production of 6HA?

A7: Yes, Gluconobacter oxydans can selectively oxidize 1,6-hexanediol to this compound under specific pH conditions. This process can be integrated with chemical catalysis to produce other valuable chemicals like adipic acid and ε-caprolactone. []

Q8: What challenges arise in the biocatalytic production of 6HA?

A8: Substrate toxicity and product inhibition are significant challenges in the biocatalytic production of 6HA. Cyclohexanol, an intermediate in the cascade, can inhibit enzyme activity. Additionally, the accumulation of 6HA itself can hinder the reaction. [, ]

Q9: How can these challenges be addressed to improve biocatalytic 6HA production?

A9: Strategies include: * Optimizing the expression levels of enzymes in the cascade to maintain a balance between the production and consumption of intermediates. [] * Developing in situ product removal techniques to mitigate product inhibition. [] * Exploring more robust biocatalysts with higher tolerance to substrate toxicity. []

Q10: What are the primary applications of this compound?

A10: 6HA is primarily used as a monomer in the production of biodegradable polymers, such as polycaprolactone (PCL). [, ]

Q11: What are the advantageous properties of polycaprolactone as a biodegradable polymer?

A11: PCL is prized for its excellent thermal properties, permeability to drugs, and biodegradability, making it suitable for various applications, including surgical fibers, bone fracture fixation devices, and drug delivery systems. []

Q12: How does the degradation of polycaprolactone occur?

A12: PCL undergoes hydrolytic degradation in a humid environment, breaking down into this compound. []

Q13: What happens to 6HA after polycaprolactone degradation in the body?

A13: 6HA is metabolized through ω-oxidation in the liver and kidneys, yielding adipic acid, which is further broken down into carbon dioxide and water via β-oxidation and the Krebs cycle. []

Q14: Are there any concerns regarding the biocompatibility of this compound?

A14: While 6HA is generally considered biocompatible, research on its impact on human cells in vitro is limited. Studies have shown that human fibroblasts can grow in the presence of 6HA, but more research is needed to fully understand its long-term effects. []

Q15: What other polymers incorporate this compound?

A15: Besides PCL, 6HA is used in the synthesis of other biocompatible polyesters, often copolymerized with lactic acid, glycolic acid, or α-hydroxy acids derived from natural amino acids like isoleucine, leucine, phenylalanine, and valine. These copolymers exhibit varying degradation rates and properties, offering a range of options for biomedical applications. []

Q16: How does dealuminated HBEA zeolite contribute to the synthesis of 6HA?

A16: Dealuminated HBEA zeolite catalyzes the one-pot synthesis of 6HA from cyclohexanone by facilitating both the Baeyer-Villiger oxidation and the ring-opening reaction of the intermediate ε-caprolactone. []

Q17: What is the role of water in this catalytic process?

A17: Water plays a crucial role in the hydrolysis and ring-opening of ε-caprolactone, leading to the formation of 6HA. [, ]

Q18: Are there alternative catalysts for 6HA synthesis?

A18: Yes, hollow titanium silicate (HTS) zeolite can also catalyze the oxidation of cyclohexanone to produce 6HA, albeit with a different product distribution compared to dealuminated HBEA zeolite. []

Q19: What factors influence the catalytic activity and product selectivity in these reactions?

A19: Key factors include: * The type and strength of acid sites present in the zeolite catalyst. [] * The pore structure and mesopore volume, which affect mass diffusion rates. [] * The reaction conditions, such as temperature, pressure, and the ratio of reactants. [, ]

Q20: How does this compound impact obesity and insulin resistance?

A20: Research suggests that 6HA, a medium-chain fatty acid, may offer protection against obesity and insulin resistance. Studies in mice fed a high-fat diet showed that 6HA treatment reduced weight gain, improved glucose intolerance, and suppressed systemic inflammation. []

Q21: What are the potential mechanisms behind these beneficial effects?

A21: 6HA appears to exert its effects by suppressing proinflammatory cytokine production and lipolysis in white adipose tissue. The inhibition of lipolysis is thought to occur through Gαi-mediated signaling. []

Q22: What is the connection between Streptococcus gordonii and 6HA?

A22: 6HA is a metabolite secreted by the oral commensal bacterium Streptococcus gordonii. This discovery has sparked interest in the potential role of the oral microbiome in metabolic health. []

Q23: What are the environmental concerns associated with the traditional production of 6HA and related polymers?

A23: Traditional methods often rely on fossil fuels and involve harsh chemicals, leading to the generation of toxic waste and contributing to environmental pollution. [, ]

Q24: How do the biocatalytic approaches to 6HA production address these concerns?

A24: Biocatalysis offers a more sustainable alternative by utilizing renewable resources, operating under milder conditions, and minimizing waste generation. [, ]

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